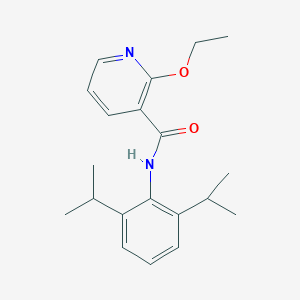

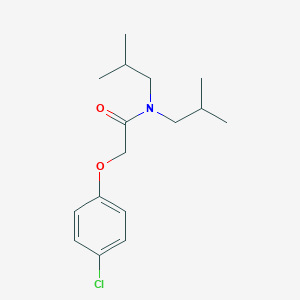

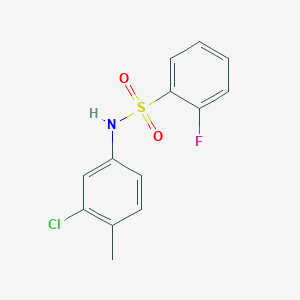

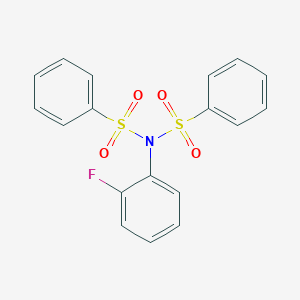

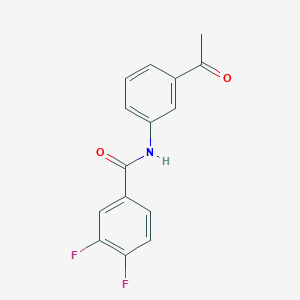

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in maintaining the balance of salt and water in the lungs, pancreas, and other organs. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been studied extensively as a potential therapy for cystic fibrosis, as well as other diseases that involve abnormal ion transport.

作用機序

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 is thought to act by binding to a specific site on the N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide protein, known as the “inh” site. This site is located in the cytoplasmic domain of the protein, and is thought to be involved in regulating the opening and closing of the chloride channel. By binding to this site, N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 prevents the channel from opening, thereby inhibiting chloride transport.

Biochemical and Physiological Effects:

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to inhibiting this compound-mediated chloride transport, the compound has been shown to reduce the activity of other ion channels, including the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.

実験室実験の利点と制限

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has several advantages as a tool for studying N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide function and disease. The compound is highly specific for this compound, and does not affect other ion channels or transporters. N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 is also relatively easy to use, and can be dissolved in a variety of solvents for in vitro and in vivo experiments. However, there are also some limitations to the use of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172. The compound has relatively low potency compared to other this compound modulators, and can be toxic at high concentrations. In addition, N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 does not correct the underlying genetic defect in cystic fibrosis, and may not be effective in all patients.

将来の方向性

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 and related compounds. One area of focus is the development of more potent and selective N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide inhibitors, which could be used as therapies for cystic fibrosis and other diseases. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 as a tool for studying the structure and function of this compound, and for identifying new drug targets. Finally, there is ongoing research on the potential use of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 as a diagnostic tool for cystic fibrosis, based on the observation that the compound can distinguish between different this compound mutations.

合成法

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 was first synthesized by a team of chemists led by David Sheppard at the University of Bristol in the early 2000s. The synthesis involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 2-fluorobenzenesulfonyl chloride, followed by purification and characterization of the product. The final compound is a white crystalline powder that is soluble in DMSO and other organic solvents.

科学的研究の応用

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been used extensively in scientific research to study the function of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide and its role in disease. The compound has been shown to inhibit this compound-mediated chloride transport in a dose-dependent manner, with an IC50 value of approximately 300 nM. N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been used to study the effects of this compound mutations on ion transport, as well as the mechanisms of action of other this compound modulators.

特性

分子式 |

C13H11ClFNO2S |

|---|---|

分子量 |

299.75 g/mol |

IUPAC名 |

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C13H11ClFNO2S/c1-9-6-7-10(8-11(9)14)16-19(17,18)13-5-3-2-4-12(13)15/h2-8,16H,1H3 |

InChIキー |

ZLRZBKKHAFRXCY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)Cl |

正規SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249701.png)

![5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249705.png)

![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)